(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate

Efonidipine synthesis β-aminocrotonate intermediate Process optimization

This is the key penultimate intermediate for efonidipine hydrochloride, a dual L-/T-type calcium channel blocker. Unlike generic aminocrotonate esters, it bears the essential (Z)-configured 3-aminobut-2-enoate backbone esterified with the N-benzyl-N-phenylaminoethyl side chain required for the final Hantzsch-type cyclocondensation. Procuring this compound at ≥98% purity supports direct integration into API manufacturing without additional purification. Ideal for CROs/CDMOs and process research groups developing dihydropyridine-based antihypertensives. Contact us for bulk pricing and technical data packages.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B15062159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)N
InChIInChI=1S/C19H22N2O2/c1-16(20)14-19(22)23-13-12-21(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15,20H2,1H3/b16-14-
InChIKeyQUQRXEJGSOVLHO-PEZBUJJGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS 111011-79-1) as a Key Dihydropyridine Calcium Channel Blocker Intermediate


(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS 111011-79-1), also known as 2-(N-benzylanilino)ethyl 3-aminobut-2-enoate, is a substituted β-aminocrotonate ester with molecular formula C19H22N2O2 and molecular weight 310.39 g/mol . This compound serves as a critical synthetic intermediate in the manufacture of efonidipine hydrochloride, a dual L-type and T-type calcium channel blocker approved for antihypertensive therapy in Japan and India [1]. The compound contains the distinctive (Z)-configured 3-aminobut-2-enoate pharmacophoric backbone esterified with a 2-(N-benzyl-N-phenylamino)ethyl moiety, which differentiates it from simpler aminocrotonate esters and positions it as the immediate precursor for final dihydropyridine ring assembly in efonidipine synthesis .

Why Simple Aminocrotonate Esters Cannot Replace (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate in Efonidipine Synthesis


Generic aminocrotonate esters such as ethyl 3-aminocrotonate (CAS 7318-00-5), methyl 3-aminocrotonate (CAS 14205-39-1), or isopropyl 3-aminocrotonate, while commercially available at lower cost, lack the N-benzyl-N-phenylaminoethyl ester moiety required for efonidipine's characteristic 2-[benzyl(phenyl)amino]ethyl side chain . Substitution with the structurally related nicardipine intermediate 2-(N-methylbenzylamino)ethyl 3-aminobut-2-enoate (CAS 54527-73-0) would introduce a methyl rather than phenyl substituent on the amino nitrogen, yielding a different dihydropyridine derivative not equivalent to efonidipine . Furthermore, the stereospecific (Z)-configuration of the enamine double bond is essential for subsequent cyclocondensation with appropriate aldehyde and 1,3-diketone components to form the 1,4-dihydropyridine core with correct regiochemistry [1][2].

Quantitative Differentiation Evidence: (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate vs. Closest Analogs


Synthesis Yield Comparison: Zhang et al. (2015) Optimized Three-Step Route vs. Alternative Routes

In the three-step synthesis of this compound from N-phenylbenzylamine via N-alkylation, ester exchange, and amino substitution, Zhang et al. (2015) achieved a total yield of 52.6%, with the reported method demonstrating suitability for industrial scale-up due to commercialized raw materials and mild reaction conditions [1]. The same research group noted that an optimized variant of this route achieved an improved total yield of 63.4% [2]. For context, a separate efonidipine intermediate synthesis route (using aniline as starting material) reported only 39.6% total yield over four steps for key intermediates [3]. Additionally, the final efonidipine hydrochloride product was synthesized in an overall yield of 21.1% from aniline in a comprehensive study [4].

Efonidipine synthesis β-aminocrotonate intermediate Process optimization

Structural Differentiation: N-Benzyl-N-phenyl vs. N-Benzyl-N-methyl Aminoethyl Side Chain

This compound features an N-benzyl-N-phenyl tertiary amine structure within its aminoethyl ester side chain, distinguishing it from the closely related nicardipine intermediate 2-(N-methylbenzylamino)ethyl 3-aminobut-2-enoate (CAS 54527-73-0) which contains an N-benzyl-N-methyl substituent . The phenyl substitution on nitrogen versus methyl substitution alters both steric bulk and lipophilicity of the side chain. The target compound (C19H22N2O2, MW 310.39) has a higher molecular weight than the nicardipine intermediate (C14H20N2O2, MW 248.32) by 62.07 g/mol . This structural distinction is critical because the N-phenyl group is present in the final efonidipine structure, whereas the N-methyl variant yields nicardipine or related analogs with different calcium channel subtype selectivity profiles [1].

Dihydropyridine calcium channel blockers Structure-activity relationship Side chain engineering

Application-Specific Differentiation: Efonidipine Intermediate vs. Generic Aminocrotonate Building Blocks

This compound is explicitly identified as a key intermediate for efonidipine hydrochloride, a dual L-type and T-type calcium channel blocker with distinct pharmacological profile compared to conventional dihydropyridines such as nifedipine, felodipine, or nicardipine [1][2]. In contrast, generic aminocrotonate esters serve as building blocks for multiple different dihydropyridine drugs: ethyl 3-aminocrotonate is used for felodipine synthesis, isopropyl 3-aminocrotonate for nimodipine synthesis, and methyl 3-aminocrotonate for various anti-cancer and anti-inflammatory agent syntheses . The specificity of the target compound for efonidipine manufacturing means that procurement from vendors who supply it with appropriate documentation (Certificate of Analysis, purity specification ≥95-98%) supports regulatory compliance in pharmaceutical intermediate supply chains .

Pharmaceutical intermediate procurement Dihydropyridine synthesis Supply chain specification

Process Yield Benchmarking: Target Compound as Critical Intermediate in Efonidipine Synthetic Route

The target compound serves as one of two critical intermediates in efonidipine hydrochloride synthesis, the other being 3-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-buten-2-one (CAS 111011-78-0) [1]. An improved synthesis process for efonidipine hydrochloride achieved a total yield increase to 72.4% for the overall route, representing a 9.0% improvement over the original process, with reduced reaction time and decreased ammonia consumption [2]. While this total yield figure encompasses the entire synthetic sequence including the target compound, it contextualizes the importance of optimizing each intermediate step. The availability of the target compound at ≥95% purity from commercial suppliers enables bypass of in-house synthesis of this intermediate, potentially reducing overall manufacturing complexity for efonidipine producers .

Process chemistry Total synthesis optimization Cost of goods analysis

Validated Application Scenarios for (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate Procurement


Efonidipine Hydrochloride API Manufacturing: Final-Step Intermediate

This compound is employed as the penultimate intermediate in the convergent synthesis of efonidipine hydrochloride. In the final assembly, (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate undergoes Hantzsch-type cyclocondensation with 3-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-4-(3-nitrophenyl)-3-buten-2-one (CAS 111011-78-0) and an appropriate aldehyde source to form the 1,4-dihydropyridine core characteristic of efonidipine [1][2]. Procurement of this intermediate at ≥95% purity from qualified vendors (e.g., AK Scientific, MolCore) supports direct integration into API manufacturing workflows without additional purification steps .

Process Development and Route Scouting for Dihydropyridine Calcium Channel Blockers

Medicinal chemistry and process research groups investigating novel dihydropyridine-based calcium channel blockers utilize this compound as a reference standard and building block for structure-activity relationship (SAR) studies [3]. The documented synthetic routes achieving 52.6% to 63.4% yields provide validated starting points for further process optimization, enabling researchers to benchmark their own synthetic efficiency against published data [4][5].

Analytical Reference Standard for Impurity Profiling in Efonidipine Drug Substance

Due to its role as a key synthetic intermediate, (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate serves as an analytical reference material for impurity profiling and quality control testing of efonidipine hydrochloride drug substance. Its presence as a residual intermediate or degradation product must be monitored and quantified according to ICH Q3A guidelines for pharmaceutical impurities [6]. Procurement of high-purity material (≥98%, NLT specification) is essential for accurate analytical method development and validation .

Custom Synthesis and Contract Manufacturing of Efonidipine Intermediates

Contract research and manufacturing organizations (CROs/CDMOs) offering custom synthesis of efonidipine-related compounds procure this intermediate as a starting material or reference standard to support client projects [7]. Suppliers such as Ningbo Inno Pharmchem and Cro Molecules specifically manufacture and supply this compound for pharmaceutical development applications, providing certificates of analysis and technical data packages to support regulatory filings [8].

Technical Documentation Hub

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